Disodium cromproxate
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Overview
Description
Disodium cromproxate is an antiallergic agent known for its ability to inhibit the production of superoxide anions by neutrophils . It is used in various medical applications, particularly in the treatment of allergic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium cromproxate is synthesized through a series of chemical reactions starting from 2,4-dihydroxyacetophenone. The key steps involve:
Friedel-Crafts Acetylation: Resorcinol undergoes acetylation to form 2,4-dihydroxyacetophenone.
Condensation with Diethyl Oxalate: This intermediate is then condensed with diethyl oxalate in a sodium ethoxide solution to form the desired product.
Treatment with Epichlorohydrine: The final step involves treating the product with epichlorohydrine in an aqueous ethanolic alkaline solution, followed by recrystallization from hot water.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Disodium cromproxate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its chemical structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups.
Scientific Research Applications
Disodium cromproxate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Employed in the treatment of allergic reactions and studied for its potential therapeutic effects in other conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
Disodium cromproxate exerts its effects by inhibiting the production of superoxide anions by neutrophils. This inhibition is more pronounced when induced by formyl-methionyl-leucyl-phenylalanine (FMLP) compared to phorbol myristate acetate (PMA) . The compound interacts with specific molecular targets and pathways involved in the inflammatory response, reducing the release of reactive oxygen species and other inflammatory mediators.
Comparison with Similar Compounds
Cromoglicic Acid: Another antiallergic agent with a similar mechanism of action.
Sodium Cromoglicate: Used in the treatment of asthma and allergic reactions.
Uniqueness: Disodium cromproxate is unique in its specific inhibition of superoxide anion production by neutrophils, making it particularly effective in certain allergic and inflammatory conditions .
Properties
CAS No. |
37092-38-9 |
---|---|
Molecular Formula |
C23H14Na2O11 |
Molecular Weight |
512.3 g/mol |
IUPAC Name |
disodium;7-[3-(2-carboxylato-4-oxochromen-7-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C23H16O11.2Na/c24-11(9-31-12-1-3-14-16(25)7-20(22(27)28)33-18(14)5-12)10-32-13-2-4-15-17(26)8-21(23(29)30)34-19(15)6-13;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2 |
InChI Key |
HGYBWKSFVPDKOX-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C=C1OCC(COC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-])O)OC(=CC2=O)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC2=C(C=C1OCC(COC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-])O)OC(=CC2=O)C(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
37092-38-9 |
Related CAS |
16139-47-2 (Parent) |
Synonyms |
1,3-bis(2-carboxychromone-7-oxy)-2-hydroxypropane 1,3-bis(2-carboxychromone-7-oxy)-2-hydroxypropane, disodium salt 78012 disodium cromproxate |
Origin of Product |
United States |
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